molecular formula C5H8LiNO3 B13520861 Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate

Cat. No.: B13520861
M. Wt: 137.1 g/mol
InChI Key: NZNFJCYSWJGKBS-UHFFFAOYSA-M
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Description

Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate: is a chemical compound with the molecular formula C5H8LiNO3 It is a lithium salt of 2-amino-2-(oxetan-3-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate typically involves the reaction of 2-amino-2-(oxetan-3-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed:

    Oxidation: Oxidized derivatives of the oxetane ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the mechanisms of enzyme action and protein-ligand interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may provide therapeutic benefits in the treatment of various diseases.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The oxetane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Lithium 2-(oxetan-3-yl)acetate: Similar structure but lacks the amino group.

    Lithium 2-amino-2-(oxetan-3-yl)propionate: Similar structure with a propionate group instead of an acetate group.

    Lithium 2-amino-2-(oxetan-3-yl)butyrate: Similar structure with a butyrate group instead of an acetate group.

Uniqueness: Lithium(1+) 2-amino-2-(oxetan-3-yl)acetate is unique due to the presence of both the oxetane ring and the amino group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8LiNO3

Molecular Weight

137.1 g/mol

IUPAC Name

lithium;2-amino-2-(oxetan-3-yl)acetate

InChI

InChI=1S/C5H9NO3.Li/c6-4(5(7)8)3-1-9-2-3;/h3-4H,1-2,6H2,(H,7,8);/q;+1/p-1

InChI Key

NZNFJCYSWJGKBS-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1C(CO1)C(C(=O)[O-])N

Origin of Product

United States

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